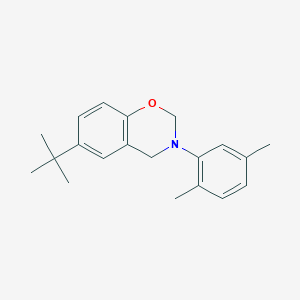
6-tert-butyl-3-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butyl-3-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their thermal stability, mechanical strength, and resistance to moisture, making them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 2,5-dimethylphenol with formaldehyde and tert-butylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-3-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized benzoxazines.
Scientific Research Applications
6-tert-butyl-3-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and composites due to its thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to antimicrobial or antifungal effects. In industrial applications, its polymerization and cross-linking properties contribute to the formation of robust materials.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Known for its antioxidant properties.
6-tert-butyl-3-ethyl-2-(2,5-dimethylphenoxy)-3,4-dihydro-2H-1,3-benzoxazine: Similar structure with different substituents.
Uniqueness
6-tert-butyl-3-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine stands out due to its specific combination of tert-butyl and dimethylphenyl groups, which confer unique thermal stability, mechanical strength, and resistance to environmental factors. These properties make it particularly valuable in high-performance applications.
Properties
Molecular Formula |
C20H25NO |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
6-tert-butyl-3-(2,5-dimethylphenyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C20H25NO/c1-14-6-7-15(2)18(10-14)21-12-16-11-17(20(3,4)5)8-9-19(16)22-13-21/h6-11H,12-13H2,1-5H3 |
InChI Key |
PIBJDERXIRZTOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC3=C(C=CC(=C3)C(C)(C)C)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















